Rifamycin W-hemiacetal
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Overview
Description
Rifamycin W-hemiacetal is a lactam and an azamacrocycle.
Scientific Research Applications
Biosynthesis and Antibacterial Activity
Rifamycin W, a key intermediate in rifamycin biosynthesis, undergoes a polyketide backbone rearrangement to produce rifamycin B. A study revealed the construction of a mutant strain of Amycolatopsis mediterranei, which led to the discovery of thirteen rifamycin W congeners, including rifamycin W-hemiacetal. Some of these compounds demonstrated antibacterial activity against Staphylococcus aureus and modest antiproliferative activity against certain cell lines (Shi et al., 2021).
Structural Studies and Biosynthetic Pathways
Research has identified rifamycin W-hemiacetal as a crucial intermediate in the transformation of rifamycin W to rifamycin S. The study isolated and characterized various intermediates, including rifamycin W-hemiacetal, providing insights into the structural complexities and biosynthetic pathways of rifamycins (Stratmann et al., 2002).
Therapeutic Potential Beyond Antibacterial Use
Although traditionally known for their antibacterial properties, recent trends in rifamycin research include exploring the potential of rifamycin derivatives, like rifamycin W-hemiacetal, in treating various diseases, including tuberculosis and leprosy. These derivatives are being investigated for their efficacy against a broader range of bacteria and other clinical applications (Lal & Lal, 1994).
Pharmacological Aspects and Clinical Use
Rifamycins, including rifamycin W-hemiacetal derivatives, have unique pharmacological properties, making them potent against persistent bacterial infections. Studies on the pharmacokinetics and pharmacodynamics of rifamycins contribute to understanding their therapeutic potential and limitations, especially in the treatment of complex infections (Rothstein, 2016).
Molecular Mechanism of Action
The mechanism of action of rifamycins, such as rifamycin W-hemiacetal, involves inhibiting the RNA polymerase of bacteria. This inhibition is a key factor in their antibacterial efficacy. Understanding these mechanisms is crucial for developing new antibiotics and addressing drug resistance issues (Artsimovitch et al., 2005).
properties
Product Name |
Rifamycin W-hemiacetal |
---|---|
Molecular Formula |
C35H43NO11 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone |
InChI |
InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1 |
InChI Key |
NCODPHFFVLKXKM-UIYPQIFSSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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